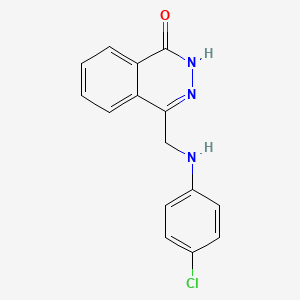![molecular formula C17H21NO3S B3035273 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine CAS No. 306978-37-0](/img/structure/B3035273.png)
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine
Overview
Description
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine is a chemical compound with a complex structure that includes a pyridine ring substituted with methyl, propoxy, and sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes may include:
Nitration and Reduction: Initial nitration of a precursor compound followed by reduction to introduce amino groups.
Sulfonylation: Introduction of the sulfonyl group through sulfonyl chloride reagents under basic conditions.
Alkylation: Alkylation reactions to introduce the propoxy group using alkyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Bases and Acids: For substitution reactions, common bases include sodium hydroxide, while acids like hydrochloric acid may be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Affecting signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-(pentyloxy)pyridine: Similar structure with a pentyloxy group instead of a propoxy group.
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-butoxypyridine: Contains a butoxy group instead of a propoxy group.
Uniqueness
4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
4,6-dimethyl-3-(2-methylphenyl)sulfonyl-2-propoxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-5-10-21-17-16(13(3)11-14(4)18-17)22(19,20)15-9-7-6-8-12(15)2/h6-9,11H,5,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGLJPXSYXCUEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C(=CC(=N1)C)C)S(=O)(=O)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(4-Bromophenyl)sulfinyl]methyl}-3,5-dimethylisoxazole](/img/structure/B3035190.png)
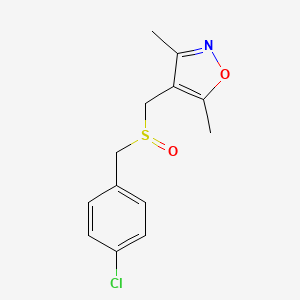
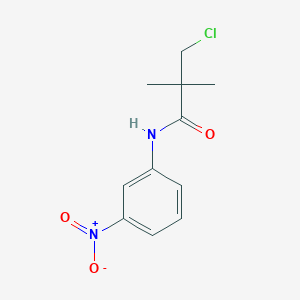
![1-{4-[3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-3,3-dimethylazetidin-2-one](/img/structure/B3035196.png)
![1-[4-[(3E)-3-[(4-Chlorophenyl)methoxyimino]propanoyl]phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3035197.png)
![2-Benzyl-4-[(E)-(2-chloro-6-fluorophenyl)methoxyiminomethyl]-4H-isoquinoline-1,3-dione](/img/structure/B3035199.png)
![4-{2-[(E)-({3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dihydroxyphenyl}methylidene)amino]ethyl}benzene-1-sulfonamide](/img/structure/B3035201.png)
![(E)-[(3-nitrophenyl)methylidene]amino N-(3-chlorophenyl)carbamate](/img/structure/B3035203.png)
![2-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]imidazol-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B3035207.png)
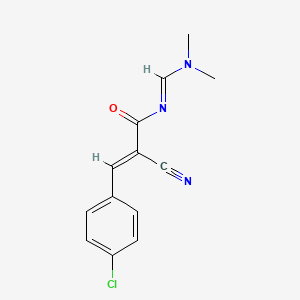
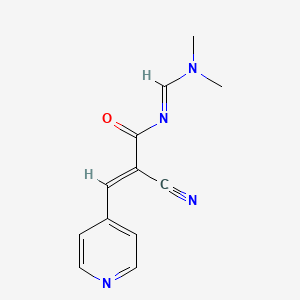
![2-cyano-N-[(dimethylamino)methylene]-3-phenylacrylamide](/img/structure/B3035210.png)
![(2E)-2-cyano-N-[(1E)-(dimethylamino)methylidene]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B3035212.png)
